GHS-R1a Binding Affinity of JMV 2959 vs. JMV3002
In a competitive binding assay using 125I-[His9]-ghrelin on LLC-PK1 cells expressing human GHS-R1a, JMV 2959 demonstrated an IC50 of 32 ± 3 nM . In contrast, the structurally related triazole derivative JMV3002 exhibits a significantly higher potency with an in vitro IC50 of 1.1 nM in the same target system .
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 32 ± 3 nM |
| Comparator Or Baseline | JMV3002: 1.1 nM |
| Quantified Difference | JMV3002 is approximately 29-fold more potent |
| Conditions | LLC-PK1 cells expressing human GHS-R1a; 125I-[His9]-ghrelin displacement |
Why This Matters
This quantitative difference dictates the required working concentration range for in vitro studies; JMV 2959 is preferred for experiments requiring a moderate-affinity antagonist to probe subtle receptor modulation without full receptor silencing.
- [1] MedChemExpress. JMV 2959 | GHSR Antagonist. Product Datasheet. CAS: 925238-89-7. View Source
